4'-O-Methyl-d3 Quercetin
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Overview
Description
Tamarixetin-d3 is a deuterated derivative of tamarixetin, a naturally occurring flavonoid. Tamarixetin itself is a methylated form of quercetin, a well-known flavonoid found in various fruits and vegetables. Tamarixetin-d3 is used in scientific research to study the pharmacokinetics and metabolic pathways of tamarixetin due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tamarixetin-d3 typically involves the methylation of quercetin followed by the introduction of deuterium atoms. The process begins with the extraction of quercetin from natural sources or its chemical synthesis. Quercetin is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions to obtain tamarixetin-d3.
Industrial Production Methods
Industrial production of tamarixetin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tamarixetin-d3 undergoes various chemical reactions, including:
Oxidation: Tamarixetin-d3 can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert tamarixetin-d3 to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tamarixetin-d3 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Tamarixetin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry to study the metabolic pathways and pharmacokinetics of tamarixetin.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Tamarixetin-d3 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/AKT and MAPK.
Comparison with Similar Compounds
Similar Compounds
Quercetin: The parent compound of tamarixetin, known for its antioxidant and anti-inflammatory properties.
Diosmetin: Another methylated flavonoid with similar molecular structure and bioactivities.
Kaempferol: A flavonoid with similar antioxidant and anticancer properties.
Uniqueness of Tamarixetin-d3
Tamarixetin-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide more detailed insights in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from its non-deuterated counterparts.
Properties
Molecular Formula |
C16H12O7 |
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Molecular Weight |
319.28 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3/i1D3 |
InChI Key |
FPLMIPQZHHQWHN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
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